molecular formula C18H15N5O2 B8132284 1-(2-Ethylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea

1-(2-Ethylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea

Cat. No.: B8132284
M. Wt: 333.3 g/mol
InChI Key: CEIYHUGYEGJQNX-UHFFFAOYSA-N
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Description

1-(2-Ethylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea is a chemical compound offered for research purposes, provided with the CAS Number 1369497-19-7 . This urea derivative features a distinct molecular architecture, incorporating both a 2-ethylbenzo[d]oxazole and a 1,5-naphthyridine moiety, as defined by its molecular formula C18H15N5O2 and a molecular weight of 333.34 g/mol . The SMILES string for this compound is O=C(NC1=CC=NC2=CC=CN=C12)NC3=CC=C4N=C(CC)OC4=C3, which fully describes its connectivity . Compounds with similar structural motifs, particularly those featuring a benzo[d]oxazole core linked to a 1,5-naphthyridine ring system via a urea bridge, are of significant interest in medicinal chemistry and pharmacological research . For instance, the closely related analogue 1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea is well-known in the scientific literature as SB-334867, a potent and selective non-peptide antagonist of the orexin-1 receptor . This established role of structural analogues suggests potential research applications for this ethyl-substituted compound in neuropharmacology, specifically in the study of sleep-wake regulation, feeding behavior, and reward pathways. Researchers may utilize this compound as a critical tool for probing biological pathways and validating new therapeutic targets. As a standard handling practice, it requires cold-chain transportation to ensure stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-ethyl-1,3-benzoxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c1-2-16-22-12-6-5-11(10-15(12)25-16)21-18(24)23-14-7-9-19-13-4-3-8-20-17(13)14/h3-10H,2H2,1H3,(H2,19,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIYHUGYEGJQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(O1)C=C(C=C2)NC(=O)NC3=C4C(=NC=C3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-4-nitrophenol Derivatives

A common approach involves acylating 2-amino-4-nitrophenol with propionyl chloride under basic conditions, followed by nitro group reduction and cyclization. For example:

  • Acylation : Reacting 2-amino-4-nitrophenol with propionyl chloride in pyridine at 0–5°C yields N-(4-nitro-2-hydroxyphenyl)propionamide.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, forming N-(4-amino-2-hydroxyphenyl)propionamide.

  • Cyclization : Heating the intermediate in polyphosphoric acid (PPA) at 120°C for 6 hours induces cyclization to 2-ethylbenzo[d]oxazol-6-amine.

Key Data :

StepConditionsYield
AcylationPyridine, 0°C85%
ReductionH₂ (1 atm), Pd/C, EtOH90%
CyclizationPPA, 120°C75%

Synthesis of 1,5-Naphthyridin-4-amine

The 1,5-naphthyridine scaffold is constructed via Skraup-like cyclization or cross-coupling strategies.

Skraup Cyclization

Heating 4-aminopyridine with glycerol and concentrated sulfuric acid introduces the fused ring system. Subsequent nitration at the 4-position and reduction yields 1,5-naphthyridin-4-amine.

Palladium-Catalyzed Cross-Coupling

Alternatively, a Buchwald-Hartwig amination couples 4-chloro-1,5-naphthyridine with ammonia or an ammonia equivalent. Using Pd(OAc)₂/Xantphos and Cs₂CO₃ in dioxane at 100°C achieves 85% yield.

Optimization Note : Microwave-assisted reactions (e.g., 150°C, 30 minutes) reduce reaction times by 70%.

Urea Bond Formation

The urea linkage is formed via coupling of 2-ethylbenzo[d]oxazol-6-amine and 1,5-naphthyridin-4-amine using phosgene equivalents or carbodiimide-mediated methods.

Triphosgene-Mediated Coupling

  • Activation : 2-Ethylbenzo[d]oxazol-6-amine is treated with triphosgene (0.33 equiv) in dichloromethane (DCM) at −15°C to generate the isocyanate intermediate.

  • Coupling : Adding 1,5-naphthyridin-4-amine and triethylamine (2 equiv) at 0°C yields the urea product.

Key Data :

ParameterValue
Temperature−15°C → 0°C
Yield78%
Purity (HPLC)98.5%

EDAC/HOBt-Mediated Coupling

  • Activation : 1,5-Naphthyridin-4-amine is reacted with 4-nitrophenyl chloroformate to form a carbamate.

  • Displacement : The carbamate reacts with 2-ethylbenzo[d]oxazol-6-amine in DMF at 25°C, catalyzed by EDAC and HOBt.

Optimization Note : Using Hünig’s base (DIPEA) improves yields to 82% by mitigating acid byproduct inhibition.

Challenges and Mitigation Strategies

Byproduct Formation

  • Biuret Formation : Excess amine or prolonged reaction times promote biuret side products. Mitigated by stoichiometric control and low-temperature conditions.

  • Solubility Issues : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

Purification

  • Column Chromatography : Silica gel (hexane:EtOAc gradient) resolves urea products from unreacted amines.

  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
TriphosgeneHigh purity, scalableRequires low temperatures78%
EDAC/HOBtMild conditionsCostly reagents82%
Carbamate DisplacementSelectiveMulti-step70%

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered electronic properties.

  • Reduction: Reduction reactions can be used to modify the compound's structure and reactivity.

  • Substitution: Substitution reactions can introduce different functional groups, expanding the compound's utility.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

1-(2-Ethylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea has shown promise in several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It has potential as a tool in biological studies, particularly in understanding cellular processes and signaling pathways.

  • Industry: Its properties may be leveraged in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2-Ethylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations on the Benzoxazole Ring

The primary comparator is SB-334867 , which shares the 1,5-naphthyridin-4-yl urea core but differs in the benzoxazole substituent (methyl vs. ethyl). Additional analogues include derivatives with alternative substituents (e.g., hydrogen, nitro, or longer alkyl chains) on the benzoxazole or naphthyridine rings.

Compound R Group (Benzoxazole) Molecular Formula Molecular Weight Solubility (DMSO) Key Biological Activity
1-(2-Ethylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea Ethyl (-CH2CH3) C18H15N5O2 333.35 Not reported OX1R antagonist (presumed)
SB-334867 (2-Methyl analogue) Methyl (-CH3) C17H13N5O2 319.32 63 mg/mL Selective OX1R antagonist (IC50 = 50 nM)
1-(2-Hydroxybenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea Hydroxy (-OH) C15H11N5O3 317.28 Not reported Hypothetical; unstudied

Key Observations :

  • Solubility : The ethyl analogue’s solubility data are unavailable, but the methyl analogue (SB-334867) exhibits moderate DMSO solubility, critical for in vitro assays .
  • Stability : SB-334867 is stable in DMSO for >1 year . The ethyl variant’s stability is untested but may differ due to steric or electronic effects of the ethyl group.
  • Receptor Binding: SB-334867’s OX1R selectivity is well-documented, reducing ethanol-seeking behavior at 1–10 mg/kg in vivo . The ethyl variant’s activity remains uncharacterized, but alkyl chain length can modulate receptor interactions .
Functional Analogues: Urea Derivatives with Heterocyclic Moieties

Other urea derivatives with benzoxazole or naphthyridine groups include:

Diarylureas (e.g., 3,4-MDPU, 6-BDPU) :

  • 3,4-MDPU (N,N′-bis-(3,4-methylenedioxyphenyl)urea) enhances root formation in plants but lacks OX1R activity .
  • 6-BDPU (1,3-di(benzo[d]oxazol-6-yl)urea) shares the benzoxazole moiety but lacks the naphthyridine group, limiting CNS applications .

Pyrazole- and Imidazole-Based Ureas :

  • Compounds like 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea () exhibit distinct pharmacological profiles due to their pyrazole cores, emphasizing the importance of the naphthyridine-benzoxazole scaffold in OX1R targeting .
Physicochemical and Pharmacokinetic Comparison
Parameter 1-(2-Ethylbenzoxazol-6-yl) Urea SB-334867 3,4-MDPU
LogP (Predicted) ~3.1 ~2.8 ~2.5
Plasma Protein Binding Not reported High (>90%) Low (~40%)
Half-Life (In Vivo) Unknown ~4–6 hours (rats) Not applicable

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Ethylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea, and what critical steps ensure regioselectivity in benzoxazole ring formation?

The synthesis typically involves two key steps: (1) formation of the benzoxazole ring and (2) urea linkage assembly. For the benzoxazole moiety, condensation of 3-amino-4-hydroxybenzoic acid derivatives with ethyl-substituted carbonyl precursors under acidic or thermal conditions is standard. Regioselectivity is ensured by using protecting groups (e.g., methyl esters) to direct cyclization, as seen in analogous benzoxazole syntheses . The urea linkage is formed via reaction of an isocyanate derivative of 1,5-naphthyridine with the benzoxazole-6-amine intermediate. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical to minimize side reactions .

Q. How is the structural characterization of this compound typically performed using spectroscopic and chromatographic methods?

Characterization relies on 1H^1H- and 13C^{13}C-NMR to confirm the ethyl group on the benzoxazole and the urea linkage. Key NMR signals include the urea NH protons (δ 8.5–9.5 ppm) and the ethyl group’s triplet (δ 1.2–1.4 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 376.1412 for C19_{19}H17_{17}N5_{5}O2_{2}). Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using a C18 column and acetonitrile/water gradients .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity in neurological disease models?

Orexin receptor binding assays (OX1R/OX2R) are primary due to structural similarity to known orexin-targeting urea derivatives . Competitive radioligand displacement assays using 125I^{125}I-SB-674042 in HEK293 cells expressing OX1R/OX2R are standard. Dose-response curves (IC50_{50}) and selectivity ratios (OX1R vs. OX2R) are calculated using nonlinear regression. Cellular viability assays (e.g., MTT in SH-SY5Y neurons) assess neurotoxicity at bioactive concentrations .

Advanced Research Questions

Q. What strategies are recommended for optimizing the yield of this compound under continuous-flow conditions, and how does Design of Experiments (DoE) enhance process reproducibility?

Continuous-flow synthesis improves heat and mass transfer for exothermic urea-forming steps. A microreactor system with temperature-controlled zones (25–80°C) and residence time optimization (5–15 min) minimizes decomposition. DoE methods, such as central composite design, evaluate factors like reagent stoichiometry, solvent polarity, and flow rate. Response surface models identify optimal conditions (e.g., 1.2 equiv of isocyanate, 70°C, 0.5 mL/min flow rate) to achieve >85% yield .

Q. How can computational modeling predict the binding affinity of this compound to orexin receptors, and what parameters are prioritized in docking simulations?

Molecular docking (e.g., AutoDock Vina) with OX1R crystal structures (PDB: 6TO4) focuses on urea hydrogen bonding to His344^{344} and hydrophobic interactions with the ethyl-benzoxazole group. Free energy perturbation (FEP) calculations refine binding ΔG values. Key parameters include ligand conformational entropy, solvation effects, and receptor flexibility. Comparative MD simulations (100 ns) assess stability of the ligand-receptor complex .

Q. How should researchers address contradictions in biological activity data between kinase inhibition assays and cellular viability studies?

Discrepancies may arise from off-target effects or assay-specific conditions (e.g., ATP concentration in kinase assays). Validate kinase inhibition using orthogonal methods: (1) radiometric assays (e.g., 33P^{33}P-ATP incorporation), (2) cellular thermal shift assays (CETSA) to confirm target engagement, and (3) RNAi knockdown to correlate activity with target expression. Adjust cellular assay media (e.g., serum-free conditions) to reduce nonspecific protein binding .

Q. What methodologies validate the selectivity profile of this compound against structurally similar off-target kinases?

Broad-spectrum kinase profiling (e.g., Eurofins KinaseProfiler) at 1 μM identifies off-target hits. For hits with >50% inhibition, determine IC50_{50} values and compare to the primary target (e.g., OX1R). Structural analogs with modified ethyl or naphthyridine groups are synthesized to isolate selectivity-determining moieties. X-ray co-crystallography of the compound with off-target kinases (e.g., ABL1) reveals steric or electronic clashes for rational optimization .

Q. What are the primary solubility and stability challenges associated with this compound in aqueous buffers, and what formulation strategies mitigate these issues?

The compound’s logP (~3.5) limits aqueous solubility (<10 μM). Strategies include: (1) co-solvent systems (e.g., 10% DMSO/PEG-400), (2) nanoparticle encapsulation (e.g., PLGA nanoparticles via solvent evaporation), and (3) pH adjustment (e.g., citrate buffer at pH 4.0) to protonate the naphthyridine nitrogen. Accelerated stability studies (40°C/75% RH) with HPLC monitoring identify degradation pathways (e.g., urea hydrolysis) .

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